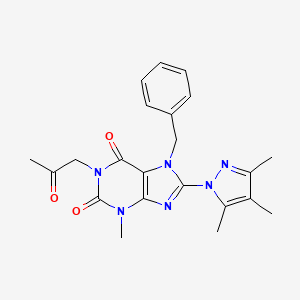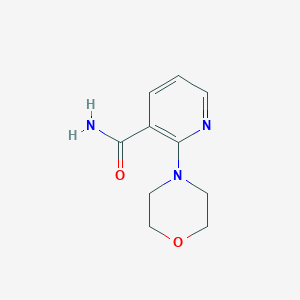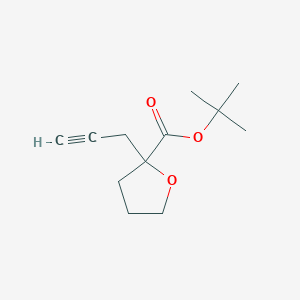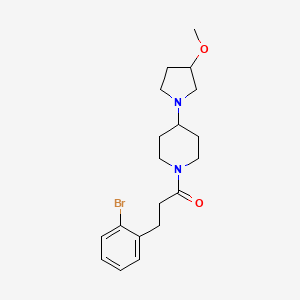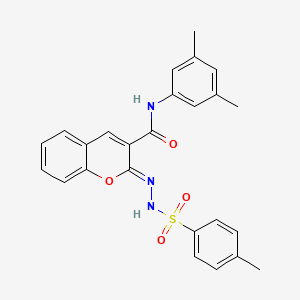
(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of chromene derivatives and has been synthesized using different methods. The purpose of
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Hydroamination/Cyclization Catalysis : Complexes derived from similar structural motifs have been investigated for their catalytic properties in hydroamination/cyclization of aminoalkenes, indicating potential utility in organic synthesis processes (Gott et al., 2007).
Crystallography and Structural Analysis
- Crystal Structure Investigations : Studies on the crystalline structure of chromene derivatives, including reactions leading to the formation of triazole derivatives, have been documented, showcasing the utility in understanding molecular conformations and interactions (Baumer et al., 2004).
Material Science and Luminescence
- Metal–Organic Frameworks (MOFs) : Carboxylate-assisted acylamide metal–organic frameworks derived from similar chromene structures have been synthesized, with a focus on their structure, thermostability, and luminescence properties, highlighting their potential in material science applications (Sun et al., 2012).
Synthetic Methodologies
- Diversity-Oriented Synthesis : A novel method involving the synthesis of chromene-3-carboxamide derivatives demonstrates the compound's role in the generation of biologically active compounds, emphasizing its importance in synthetic chemistry (Vodolazhenko et al., 2012).
Propiedades
IUPAC Name |
(2Z)-N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-8-10-21(11-9-16)33(30,31)28-27-25-22(15-19-6-4-5-7-23(19)32-25)24(29)26-20-13-17(2)12-18(3)14-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXQBGYBOCMERZ-RFBIWTDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,5-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

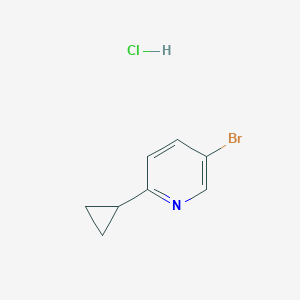
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)
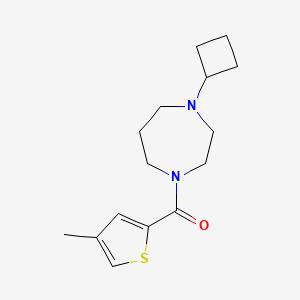
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)



